1-(Diethylaminomethyl) cyclopentanecarboxaldehyde
Overview
Description
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde (DAMC) is an organic compound that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological effects. DAMC is a colorless, odorless, and crystalline solid that is soluble in water and can be synthesized in a variety of ways. It is a versatile compound that has been used in a range of fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Organic Synthesis and Catalysis
Catalyst-Free Cycloaddition
A study developed a catalyst-free, one-pot three-component 1,3-dipolar cycloaddition involving diethyl 2-aminomalonate, benzaldehydes, and 3-nitro-2H-chromenes. This methodology highlights an efficient, diastereoselective synthesis route for polysubstituted benzopyrano[3,4-c]-pyrrolidines, showcasing a potential application in generating complex molecules from simpler precursors (Yang Jia & D. Du, 2013).
Ni(0)-Catalyzed Cyclization
Another research presented a Ni(0)-catalyzed bismetallative cyclization of 1,3-diene with a tethered aldehyde in the presence of Bu3SnSiMe3, leading to cyclized products useful in further coupling reactions. This demonstrates a synthetic pathway that could be explored with "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" for constructing cyclic compounds with functional side chains (Yoshihiro Sato, Nozomi Saito & Miwako Mori, 2002).
Material Science
Polymer Synthesis
The synthesis and characterization of thermally stable poly(ether-azomethine)s derived from dialdehydes demonstrate the utility of such compounds in high-performance polymer applications. This suggests potential uses for "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" in the development of new polymeric materials with specific properties (S. Ankushrao et al., 2017).
Chemical Analysis
Capillary Electrophoresis
The application of fluorescence derivatizing agents, such as o‐phthalaldehyde (OPA), for the separation and detection of cyanide and similar thiols by capillary electrophoresis highlights the analytical capabilities relevant to chemical warfare agent hydrolysis products. This indicates potential for "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" in analytical methodologies, particularly in enhancing detection sensitivity and specificity (C. Copper & G. Collins, 2004).
properties
IUPAC Name |
1-(diethylaminomethyl)cyclopentane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNGPOZQDDDPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572031 | |
Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylaminomethyl) cyclopentanecarboxaldehyde | |
CAS RN |
208349-33-1 | |
Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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